5-Amino-2-thioxothiazolidin-4-one

Description

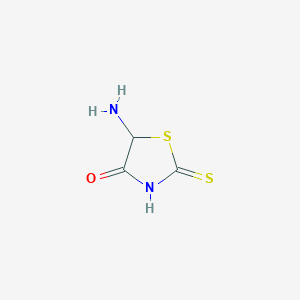

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H4N2OS2 |

|---|---|

Molecular Weight |

148.21 g/mol |

IUPAC Name |

5-amino-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C3H4N2OS2/c4-1-2(6)5-3(7)8-1/h1H,4H2,(H,5,6,7) |

InChI Key |

MEWHTBODGCOSGO-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(=O)NC(=S)S1)N |

Origin of Product |

United States |

Derivatization Strategies and Structural Diversification of the 5 Amino 2 Thioxothiazolidin 4 One Core

Modification at the C-5 Position: 5-Arylidene and Other 5-Substituted Derivatives

The active methylene (B1212753) group at the C-5 position of the 2-thioxothiazolidin-4-one ring is a focal point for chemical modification, most notably through Knoevenagel condensation. This reaction, typically conducted with various aromatic aldehydes in the presence of a catalyst, readily yields 5-arylidene derivatives. The choice of catalyst and reaction conditions can influence the efficiency and outcome of the synthesis. Common catalytic systems include sodium acetate (B1210297) in glacial acetic acid, piperidine (B6355638) in ethanol, and greener alternatives like ammonium (B1175870) acetate under solvent-free grinding conditions or microwave irradiation. mdpi.comtandfonline.comtandfonline.com

The electronic nature of the substituents on the aromatic aldehyde plays a significant role in the reaction, with both electron-donating and electron-withdrawing groups being successfully incorporated to generate a diverse library of compounds. nih.govmdpi.com These modifications significantly impact the planarity and electronic distribution of the molecule, which are critical for its interactions with biological targets. The resulting 5-arylidene derivatives are often isolated as the thermodynamically more stable Z-isomers. nih.govnih.gov

Below is a table summarizing the synthesis of various 5-arylidene-2-thioxothiazolidin-4-one derivatives, highlighting the diversity of achievable substitutions.

| Aldehyde Reactant | Catalyst/Solvent | Yield (%) | Reference |

| Benzaldehyde | Anhydrous ammonium acetate (grinding) | 85 | tandfonline.com |

| 4-Hydroxybenzaldehyde | n-Propylamine (microwave) | 80 | mdpi.com |

| 3,4-Dimethoxybenzaldehyde | n-Propylamine (microwave) | 83 | mdpi.com |

| 4-Nitrobenzaldehyde | Acetic acid/Sodium acetate | 75 | mdpi.com |

| Furan-2-carbaldehyde | Acetic acid/Sodium acetate | 87 | tandfonline.commdpi.com |

| Thiophene-2-carbaldehyde | Anhydrous ammonium acetate (grinding) | 85 | tandfonline.com |

| 2,3-Dihydro-1-benzofuran-5-carbaldehyde | n-Propylamine (microwave) | 79 | mdpi.com |

| 3-Methoxy-4-hydroxybenzaldehyde | Acetic acid/Sodium acetate | 75 | mdpi.com |

Substitution at the N-3 Position: N-Substituted and N-Amino Derivatization

The nitrogen atom at the N-3 position of the thiazolidinone ring offers another avenue for structural diversification. Alkylation or arylation at this position introduces substituents that can modulate the compound's lipophilicity, steric profile, and hydrogen-bonding capabilities. For instance, N-cyclohexyl derivatives have been synthesized by coupling N-cyclohexyl isothiocyanate with methyl 2-mercaptoacetate. nih.gov

Furthermore, the presence of an amino group at the N-3 position, creating 3-amino-2-thioxothiazolidin-4-one, opens up possibilities for a variety of derivatization reactions. This amino group can react with aldehydes and ketones to form Schiff bases, which can then be used as intermediates for further modifications. mdpi.comf1000research.comf1000research.com For example, Knoevenagel condensation can be performed between an aldehyde and the C-5 position of an N-substituted 3-aminorhodanine derivative. f1000research.com

The following table presents examples of N-substituted derivatives of 2-thioxothiazolidin-4-one.

| N-3 Substituent | C-5 Substituent | Reagents for N-3 Substitution | Reference |

| Phenyl | H | Phenyl isothiocyanate, Chloroacetic acid | researchgate.net |

| Cyclohexyl | H | N-cyclohexyl isothiocyanate, Methyl 2-mercaptoacetate | nih.gov |

| (Benzothiazol-2-yl)amino | H | (Benzothiazol-2-yl)hydrazine, Trithiocarbonyl diglycolic acid | ump.edu.pl |

| Amino | H | Commercially available | mdpi.com |

| Benzylideneamino | H | 3-Amino-2-thioxothiazolidin-4-one, Benzaldehyde | f1000research.com |

| (Furan-2-ylmethylene)amino | H | 3-Amino-2-thioxothiazolidin-4-one, Furan-2-carbaldehyde | f1000research.com |

Hybrid Molecule Design Incorporating the Thiazolidinone Scaffold

A powerful strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores into a single entity. This approach aims to leverage the biological activities of the individual components, potentially leading to synergistic effects or novel mechanisms of action. The 5-amino-2-thioxothiazolidin-4-one core has been extensively used as a scaffold for the design of such hybrid molecules.

The 5-arylidene derivatives of 2-thioxothiazolidin-4-one can act as dienes in hetero-Diels-Alder reactions, leading to the formation of fused heterocyclic systems. A prominent example is the synthesis of thiopyrano[2,3-d]thiazole derivatives. researchgate.net These reactions typically involve the cycloaddition of a 5-arylidene-4-thioxo-2-thiazolidinone with a suitable dienophile, such as acrylonitrile, ethyl acrylate, or N-phenylmaleimide. researchgate.net

Another approach to fused systems is the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and 2-thioxothiazolidin-4-one, which yields 5-amino-7-aryl-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitriles. rroij.com This method is often carried out in an aqueous medium with a mild base like potassium carbonate, offering a green and efficient route to these complex heterocyclic systems. rroij.com

The table below provides examples of the synthesis of pyrano[2,3-d]thiazole derivatives.

| Dienophile/Third Component | Arylidene Substituent | Catalyst/Solvent | Fused Product | Yield (%) | Reference |

| Acrylonitrile | 2,4-Dihydroxyphenyl | - | 5-Cyano-9-hydroxy-dihydro-benzopyrano[3′,4′:4,5]thiopyrano[2,3-d]thiazol-6-one | - | researchgate.net |

| Ethyl acrylate | 2,4-Dihydroxyphenyl | - | 5-Ethoxycarbonyl-9-hydroxy-dihydro-benzopyrano[3′,4′:4,5]thiopyrano[2,3-d]thiazol-6-one | - | researchgate.net |

| N-Phenylmaleimide | 2,4-Dihydroxyphenyl | - | Fused N-phenylsuccinimide derivative | - | researchgate.net |

| Malononitrile | Phenyl | Potassium carbonate/Water | 5-Amino-7-phenyl-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | 98 | rroij.com |

| Malononitrile | 4-Chlorophenyl | Potassium carbonate/Water | 5-Amino-7-(4-chlorophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | 96 | rroij.com |

| Malononitrile | 4-Methoxyphenyl | Potassium carbonate/Water | 5-Amino-7-(4-methoxyphenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | 95 | rroij.com |

The thiazolidinone scaffold has been successfully hybridized with a variety of pharmacologically active moieties to create novel compounds with enhanced biological profiles.

Indolin-2-one: Hybrids of 4-thiazolidinone (B1220212) and indolin-2-one (isatin) have been synthesized and evaluated for their potential as antitumor agents. nih.govbiointerfaceresearch.com These hybrids are typically prepared through a Knoevenagel condensation between a thiazolidinone derivative and an isatin (B1672199) derivative. biointerfaceresearch.com

Pyrazole (B372694): Thiazolidinone-pyrazole hybrids have been developed as potential anticancer and antimicrobial agents. tandfonline.comnih.gov The synthesis often involves the Knoevenagel condensation of a pyrazole aldehyde with a thiazolidinone derivative. tandfonline.com These hybrid molecules have shown promising activity, with their potency often influenced by the nature and position of substituents on the aryl rings. tandfonline.com

Sulfanilamide (B372717): Sulfonamide-thiazolidinone conjugates have been designed as potential inhibitors of carbonic anhydrase, an enzyme implicated in several diseases. nih.govuokerbala.edu.iq The synthesis of these hybrids can involve the reaction of a sulfonamide-containing intermediate with thioglycolic acid to form the thiazolidinone ring. nih.gov

The following table illustrates the synthesis of hybrid molecules incorporating these pharmacophores.

| Pharmacophore | Synthetic Strategy | Example Product | Reference |

| Indolin-2-one | Knoevenagel condensation of 2-(phenylamino)thiazol-4(5H)-one and 5-bromo-isatin | 5-(5-Bromo-2-oxoindolin-3-ylidene)-2-(phenylamino)thiazol-4(5H)-one | biointerfaceresearch.com |

| Indolin-2-one | Knoevenagel condensation of 2-(p-tolylamino)thiazol-4(5H)-one and isatin | 5-(2-Oxoindolin-3-ylidene)-2-(p-tolylamino)thiazol-4(5H)-one | biointerfaceresearch.com |

| Pyrazole | Condensation of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 2-((4-fluorophenyl)amino)thiazol-4(5H)-one | 5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-fluorophenyl)amino)thiazol-4(5H)-one | tandfonline.com |

| Pyrazole | Condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 2-((4-chlorophenyl)amino)thiazol-4(5H)-one | 2-((4-Chlorophenyl)amino)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one | tandfonline.com |

| Sulfanilamide | Reaction of N-arylidene benzene (B151609) sulfonamide with thiolactic acid | 5-Methyl-2-phenyl-3-(phenylsulfonyl)thiazolidin-4-one | grafiati.com |

| Sulfanilamide | Multi-step synthesis involving sulfanilamide and thioglycolic acid | Sulfonamide-thiazolidinone conjugates | nih.gov |

The derivatization of the this compound core extends to its conjugation with amino acids. These modifications can enhance the bioavailability and target specificity of the parent compound. The derivatization process often involves standard peptide coupling techniques or the use of derivatizing agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to protect and activate the amino acid moieties for reaction. While specific examples directly linking this compound to amino acid chains are part of ongoing research, the general principles of amino acid derivatization are well-established and applicable. purkh.comsigmaaldrich.com

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectra of 3-aminorhodanine derivatives, the protons of the aminorhodanine core exhibit characteristic signals. For instance, in (Z)-3-amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one, the two protons of the amino group (NH₂) appear as a broad singlet at approximately 5.89 ppm. mdpi.com The methine proton (=CH) of the exocyclic double bond is typically observed as a singlet in the range of 7.5 to 8.1 ppm, with its specific chemical shift influenced by the substituent on the benzylidene group. mdpi.comtandfonline.com For example, the methine proton in (Z)-5-benzylidene-2-thioxothiazolidin-4-one appears at 7.70 ppm. tandfonline.com The configuration around the exocyclic double bond is often determined to be the more thermodynamically stable Z-isomer, based on the downfield chemical shift of this methine proton. mdpi.commdpi.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbonyl carbon (C=O) of the thiazolidinone ring typically resonates around 164-170 ppm, while the thiocarbonyl carbon (C=S) is found further downfield, often in the range of 193-196 ppm. mdpi.comtandfonline.commdpi.com The carbons of the exocyclic double bond also show characteristic signals that aid in structural confirmation. tandfonline.commdpi.com

Table 1: Representative NMR Data for 2-Thioxothiazolidin-4-one Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| (Z)-5-benzylidene-2-thioxothiazolidin-4-one | ¹H NMR | 7.70 (s, 1H, =CH), 13.90 (bs, 1H, NH) | tandfonline.com |

| ¹³C NMR | 169.4 (C=O), 194.7 (C=S) | tandfonline.com | |

| (Z)-3-amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one | ¹H NMR | 7.85 (s, 1H, CH), 5.89 (bs, 2H, NH₂) | mdpi.com |

| ¹³C NMR | 194.4 (C=S), 164.0 (C=O) | mdpi.com | |

| (Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | ¹H NMR | 7.58 (s, 1H, =CH), 10.48 (br s, 1H, OH), 13.68 (br s, 1H, NH) | mdpi.com |

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of 5-Amino-2-thioxothiazolidin-4-one derivatives, IR spectra provide clear evidence for the key structural motifs.

A strong absorption band corresponding to the carbonyl group (C=O) stretching vibration is consistently observed in the region of 1670–1732 cm⁻¹. tandfonline.comrroij.com The exact position of this band can vary depending on the substituents attached to the rhodanine (B49660) ring. The carbon-sulfur double bond (C=S) stretch is typically found at a lower frequency, around 1106–1230 cm⁻¹. tandfonline.comscirp.org Additionally, the N-H stretching vibrations of the amino group or the ring nitrogen appear in the range of 3010-3586 cm⁻¹. tandfonline.comscirp.org The presence of a C=C double bond from the exocyclic benzylidene group is indicated by a stretch around 1544-1600 cm⁻¹. tandfonline.comrroij.com

Table 2: Key IR Absorption Bands for 2-Thioxothiazolidin-4-one Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound Example | Reference |

|---|---|---|---|

| N-H Stretch | 3010-3245 | (Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one | tandfonline.com |

| C=O Stretch | 1670-1715 | (Z)-5-benzylidene-2-thioxothiazolidin-4-one | tandfonline.com |

| C=C Stretch | 1554-1600 | (Z)-5-benzylidene-2-thioxothiazolidin-4-one | tandfonline.com |

Mass Spectrometry (ES-MS, HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of synthesized compounds. Techniques like Electrospray Ionization Mass Spectrometry (ES-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed.

ES-MS analysis of 2-thioxothiazolidin-4-one derivatives typically shows a molecular ion peak ([M+H]⁺ or [M-H]⁻) that corresponds to the expected molecular weight. rroij.com For instance, the ES-MS spectrum of (Z)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one reveals a molecular ion peak at m/z = 237 (M+H), confirming its molecular formula of C₁₀H₇NO₂S₂. rroij.com HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The HRMS (ESI) data for (Z)-3-amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one showed a found m/z of 238.0109 for [M+H]⁺, which is in excellent agreement with the calculated value of 238.0109 for the formula C₉H₈N₃OS₂. mdpi.com

X-ray Diffraction Studies (Single Crystal and Powder) for Solid-State Structure Elucidation

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC)

Chromatographic techniques are essential for monitoring the progress of chemical reactions and for assessing the purity of the final products. Thin-layer chromatography (TLC) is a simple, rapid, and widely used method for these purposes. libretexts.org

In the synthesis of 2-thioxothiazolidin-4-one derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product. rroij.comuomustansiriyah.edu.iqf1000research.com The separation is typically performed on silica (B1680970) gel plates, and the spots are visualized under UV light. tandfonline.comlibretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the sample to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of conditions (stationary and mobile phases). libretexts.org By comparing the Rf values of the reaction mixture with those of the starting materials and the expected product, chemists can effectively monitor the reaction's progress. rroij.com Preparative TLC can also be utilized for the purification of small quantities of compounds. chemrxiv.org

Computational and Theoretical Investigations of 5 Amino 2 Thioxothiazolidin 4 One Derivatives

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in exploring the intrinsic properties of 2-thioxothiazolidin-4-one derivatives. These studies help in understanding the molecule's stability, electronic properties, and reactivity.

DFT calculations are widely used to determine the geometric and electronic features of rhodanine (B49660) derivatives. nih.gov By employing methods like B3LYP with basis sets such as 6-311G(d,p) or 6-31+G(d,p), researchers can optimize molecular geometries and calculate various properties. nih.govtandfonline.com Such studies have been performed on various derivatives, including 5-arylidene rhodanines and N-glucosylated rhodanines, to understand their stable conformations and electronic structures. nih.govresearchgate.net The calculations often reveal that the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. For instance, in some derivatives, the electron density in the HOMO is delocalized over the thiazolidinone ring and adjacent phenyl groups, while the LUMO is shifted towards acceptor groups, indicating regions susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net

From the energies of the frontier orbitals (EHOMO and ELUMO), several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecules. mdpi.com These parameters provide a quantitative measure of the molecule's stability and reactivity. mdpi.com

Key global reactivity parameters include:

Energy Gap (ΔE = ELUMO - EHOMO): A crucial indicator of chemical reactivity. A smaller energy gap implies higher reactivity and greater polarizability. researchgate.netschrodinger.com

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Measures the resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ = (I + A) / 2): The power of an atom or group to attract electrons.

Electrophilicity Index (ω = χ² / 2η): A measure of the ability to accept electrons.

Studies on rhodanine derivatives have shown that substitutions on the core structure significantly influence these parameters. For example, introducing a 5-benzylidene group or a 5-(4-diethylamino-benzylidene) group alters the HOMO-LUMO gap, which in turn affects the molecule's reactivity. mdpi.com Specifically, substitutions can lower the energy gap, making the molecule more reactive. mdpi.comnih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Rhodanine (R1) | -6.650 | -2.120 | 4.530 | 2.06 |

| 5-Benzylidenerhodanine (R2) | -5.910 | -2.390 | 3.520 | 3.98 |

| 5-(4-diethylamino-benzylidene)rhodanine (R3) | -5.110 | -2.280 | 2.830 | 8.84 |

A strong correlation often exists between computationally predicted quantum parameters and experimentally observed properties, such as electrochemical behavior. mdpi.com DFT calculations have been successfully used to rationalize the redox properties of 2-thioxothiazolidin-4-one derivatives. The energy of the HOMO (EHOMO) is directly related to the molecule's ability to donate electrons, and thus to its oxidation potential. A higher EHOMO value suggests that the molecule can be more easily oxidized. mdpi.com

Research has demonstrated a good linear correlation between DFT-calculated HOMO energies and experimental redox potentials for a series of rhodanine derivatives. mdpi.com For instance, the introduction of an electron-donating diethylamino group raises the HOMO energy level, which corresponds to a lower oxidation potential observed experimentally. mdpi.com This synergy between theoretical calculations and experimental results validates the computational models and allows for the prediction of electrochemical properties for new, unsynthesized derivatives, aiding in the design of molecules for applications like electrochemical sensors. mdpi.com

Molecular Docking and Ligand-Biomolecule Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand, such as a 5-Amino-2-thioxothiazolidin-4-one derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations have been extensively performed on 2-thioxothiazolidin-4-one derivatives to predict their binding modes and estimate their binding affinities, often expressed as a docking score in kcal/mol. These studies involve docking the ligands into the active site of a target protein to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. tandfonline.comnih.gov

For example, docking studies of 2-thioxothiazolidin-4-one derivatives against Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ), a target for antidiabetic agents, revealed that certain derivatives exhibit high binding affinities, comparable to the standard drug rosiglitazone. tandfonline.comtandfonline.comnih.gov The docking scores for some of the most promising compounds, D7 and D11, were -6.509 kcal/mol and -7.276 kcal/mol, respectively. nih.gov The analysis of the binding mode for compound D11 showed that a chlorine substitution on the phenyl ring facilitated favorable halogen bond interactions with residues Arg316 and Ala327 in the active site. tandfonline.com Similarly, studies targeting Acetylcholinesterase (AChE) found that a derivative, compound 3c, showed a very strong binding affinity with a docking score of -10.572 kcal/mol. researchgate.net

| Derivative | Target Enzyme | PDB ID | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Compound D11 | PPAR-γ | 3DZY | -7.276 | nih.gov |

| Compound D7 | PPAR-γ | 3DZY | -6.509 | nih.gov |

| Rosiglitazone (Standard) | PPAR-γ | 3DZY | -7.289 | nih.gov |

| Compound 3c | Acetylcholinesterase (AChE) | Not Specified | -10.572 | researchgate.net |

| PFTA-1 | Apoptosis signal-regulating kinase 1 (ASK1) | Not Specified | IC50 = 0.65 µM | medchem.org.ua |

| Compound 5c | Epidermal Growth Factor Receptor (EGFR) | Not Specified | -6.0 to -3.10 (range for series) | researchgate.net |

Beyond evaluating binding to a known target, computational approaches can also be used to identify novel potential molecular targets for a given scaffold. nih.gov By using web servers and databases like PharmMapper, TarFisDock, BindingDB, and ChEMBL, researchers can screen a compound against a vast array of known protein structures. This "reverse docking" or "target fishing" approach helps to generate hypotheses about the mechanism of action for compounds with observed biological activity. nih.gov

For the related 2-thiazolylimino-5-benzylidene-thiazolidin-4-one scaffold, such in silico screening identified several putative targets, including cyclooxygenase-2 (COX-2), acetylcholinesterase, aldose reductase, and thyroid hormone receptor alpha. nih.gov Further docking analysis substantiated these findings, suggesting that the thiazolidinone scaffold has the potential to interact with a diverse range of biological targets. nih.gov Other identified targets for various rhodanine derivatives include bacterial adenylate kinases, PIM kinases, and the antitubercular target Enoyl-acyl carrier protein (enoyl-ACP) reductase. nih.govjst.go.jp These computational predictions provide a valuable starting point for further experimental validation and for exploring the polypharmacology of this class of compounds.

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

The exploration of this compound and its related derivatives has been significantly advanced by computational methods. These theoretical investigations provide profound insights into the chemical features essential for biological activity, guiding the synthesis of more potent and selective therapeutic agents.

In silico methods are pivotal in modern drug discovery for forecasting the biological activities and pharmacokinetic profiles of novel compounds, thereby reducing the time and cost associated with experimental screening. For thiazolidin-4-one derivatives, various computational tools are employed to predict their therapeutic potential.

One common approach is the use of software like PASS (Prediction of Activity Spectra for Substances), which assesses the likely biological activities of a compound based on its structure. For instance, in a study of 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives, PASS was used to predict antimicrobial activity. researchgate.net The predictions are based on a comparison of the compound's structure with a large database of known biologically active substances. researchgate.net

Another critical aspect of in silico analysis is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. tandfonline.com These predictions help to identify drug candidates with favorable pharmacokinetic profiles early in the discovery process. For a series of (Z)-5-benzylidene-3-(3,4-dichlorophenyl)-2-thioxothiazolidin-4-one derivatives designed as antidiabetic agents, ADME properties were calculated using Qikprop. The results indicated that the designed compounds had a high percentage of human oral absorption (>80%) and good intestinal permeability. tandfonline.com Furthermore, parameters such as blood-brain barrier permeability and binding to human serum albumin were assessed to build a comprehensive in silico profile. tandfonline.com

These predictive studies are instrumental in prioritizing which derivatives to synthesize and test experimentally. For example, a 2-thioxo-imidazolidin-4-one derivative of primaquine (B1584692) was evaluated in silico, and the simulated pharmacokinetic parameters supported its potential as a scaffold for developing new drug candidates for Chagas disease. semanticscholar.orgnih.gov

Table 1: Predicted ADME Properties for Selected 2-Thioxothiazolidin-4-one Derivatives

| Compound ID | % Human Oral Absorption | Polar Surface Area (PSA Ų) | Predicted Serum Protein Binding | Predicted BBB Permeability |

| D1 | >80% | ≤140 | 0.57-0.84 | High (>500) |

| D7 | >80% | ≤140 | 0.57-0.84 | High (>500) |

| D11 | >80% | ≤140 | 0.57-0.84 | High (>500) |

| D15 | >80% | ≤140 | 0.57-0.84 | High (>500) |

| (Data sourced from a study on (Z)-5-benzylidene-3-(3,4-dichlorophenyl)-2-thioxothiazolidin-4-one derivatives) tandfonline.com |

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govresearchgate.net A pharmacophore model does not represent a real molecule but rather an abstract concept that illustrates the key molecular interaction points. nih.gov

This technique is particularly useful when the three-dimensional structure of the biological target is unknown. By aligning a set of active molecules, common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings can be identified. researchgate.net This resulting pharmacophore model can then be used as a 3D query to screen large compound databases to find new molecules with the desired biological activity. nih.gov

In the context of thiazolidin-4-one derivatives, pharmacophore modeling has been applied to understand the structural requirements for antibacterial activity. For a series of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, pharmacophore modeling was used to create a quantitative model for their antibacterial action, helping to elucidate the key features responsible for their potency. nih.gov The integration of pharmacophore modeling with molecular docking simulations is a common strategy to enhance virtual screening and identify promising new compounds for further development. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D quantitative structure-activity relationship (3D-QSAR) method used to correlate the 3D properties of a set of molecules with their biological activities. mdpi.com This technique provides a detailed understanding of how steric (shape) and electrostatic (charge distribution) fields of a molecule influence its interaction with a biological target. researchgate.net

In a CoMFA study, a series of structurally related compounds are aligned based on a common substructure. The steric and electrostatic fields around each molecule are then calculated at various grid points. Statistical methods, such as partial least squares (PLS), are used to derive a mathematical equation that relates the variations in these fields to the differences in biological activity.

For a series of 2-imino-thiazolidin-4-one derivatives acting as S1P1 receptor agonists, CoMFA was employed to build a 3D-QSAR model. mdpi.comresearchgate.net The resulting model showed good statistical significance, with a cross-validated q² value of 0.751 and a non-cross-validated r² value of 0.973, indicating a strong correlation between the molecular structures and their biological activities. mdpi.comresearchgate.net

The output of a CoMFA study is often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecule's steric or electrostatic properties would likely lead to an increase or decrease in activity. For the S1P1 receptor agonists, the contour plots provided insights into the structural requirements for enhancing potency, thereby offering a solid basis for the rational design of new, more active compounds. mdpi.comresearchgate.net

Table 2: Statistical Results of a CoMFA Model for 2-Imino-Thiazolidin-4-one Derivatives

| Parameter | Value | Description |

| q² | 0.751 | Cross-validated correlation coefficient, indicating good predictive ability. |

| r² | 0.973 | Non-cross-validated correlation coefficient, indicating a strong fit of the model. |

| Components | 5 | The optimal number of principal components used in the PLS analysis. |

| (Data sourced from a 3D-QSAR study on S1P1 receptor agonists) mdpi.comresearchgate.net |

Conformational Analysis and Isomerism Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the potential for different spatial arrangements (conformations) and isomeric forms. For derivatives of this compound, understanding their conformational preferences and the stability of different isomers is crucial.

Conformational Analysis: Computational methods, such as Density Functional Theory (DFT), are frequently used to perform conformational analysis. These studies help identify the most stable, low-energy conformations of a molecule. For two 5-substituted thiazolidin-4-one derivatives, DFT calculations were combined with 2D-NMR experiments to determine their preferred conformation. The analysis revealed that the molecules adopt an exo conformation, which was energetically more favorable than the endo form by approximately 3 kcal/mol. nih.gov The theoretical calculations were in agreement with the experimental NMR data. nih.gov

Isomerism: A key structural feature in many biologically active 5-substituted-2-thioxothiazolidin-4-one derivatives is the exocyclic double bond at the 5th position (C5). This double bond can exist as either Z or E isomers. Numerous studies have shown that the synthesis of 5-arylmethylidene derivatives typically results in the formation of the thermodynamically more stable Z-isomer. mdpi.commdpi.com The configuration is often confirmed using NMR spectroscopy, where the chemical shift of the methylidene proton (=CH-) provides a clear indication of the isomer. For example, in one study, the signal for the methylidene proton of the Z-isomers resonated at a lower field (7.99–8.17 ppm) compared to what would be expected for the E-isomers. nih.govmdpi.com

Tautomerism: The thiazolidin-4-one ring system can also exhibit tautomerism. For instance, 2-amino-1,3-thiazolidin-4-one (B1255100) derivatives can theoretically exist in either the 2-amino form or the 2-imino form. core.ac.uk X-ray crystallography, in conjunction with FTIR spectroscopy and ab initio calculations, has been used to investigate this phenomenon. Studies on 2-arylamino derivatives have consistently shown that these compounds exist predominantly as the 2-amino tautomer in the solid state. core.ac.uk

Biological Activity Research and Mechanistic Studies in Vitro Focus

Research on Anticancer and Antiproliferative Activities (In Vitro)

Thiazolidin-4-one derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanism of action is multifaceted, involving the induction of DNA damage, modulation of the cell cycle, and inhibition of key cellular enzymes.

Mechanisms of Cellular Impact: Induction of DNA Damage and Cell Cycle Modulation

Hybrid molecules combining 5-aminosalicylic acid and 4-thiazolinone have been shown to induce DNA damage and perturb the cell cycle in cancer cells. elsevierpure.comnih.gov Studies on hybrid compounds, referred to as HH3 and HH13, revealed their ability to cause cell cycle arrest, particularly in the G2/M phase. elsevierpure.comresearchgate.net This disruption of the normal cell division process is a key aspect of their anticancer potential. Further investigation into similar hybrid derivatives, HH32 and HH33, corroborated these findings, showing a downregulation of pathways involved in DNA break repair and cell division. sciforum.net The induction of DNA damage is a critical event that can trigger cellular surveillance mechanisms, leading to either repair or programmed cell death. elsevierpure.comresearchgate.net

A study involving coumarin-2-iminothiazolidin-4-one hybrids also highlighted their impact on the cell cycle. One particular hybrid molecule demonstrated significant G2/M phase arrest in MDA-MB-231 breast cancer cells, further emphasizing the role of cell cycle modulation in the anticancer activity of these compounds. mdpi.com

Investigation of Protein Kinase Inhibition (e.g., DYRK1A, CK1, CDK5/p25, GSK3)

Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is often implicated in cancer. Thiazolidin-4-one derivatives have been investigated as inhibitors of several protein kinases.

Cyclin-Dependent Kinases (CDKs): Some thiazolidin-4-one analogues have shown inhibitory activity against CDK2. nih.gov One potent analogue, in addition to its cytotoxic effects, displayed a CDK2 inhibitory activity with an IC50 value of 56.97 ± 2 µM. nih.gov

Glycogen Synthase Kinase 3 (GSK-3): While direct inhibition of GSK-3 by 5-Amino-2-thioxothiazolidin-4-one itself is not extensively documented in the provided results, the broader class of compounds it belongs to has been studied in this context. For instance, manzamine A, a complex alkaloid, has been identified as a cell-permeable GSK-3 inhibitor that can also inhibit CDK5. nih.gov This suggests that the thiazolidinone scaffold could be a promising starting point for developing inhibitors of such kinases.

Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A): DYRK1A is a kinase implicated in various cellular processes, and its overexpression is linked to conditions like Down syndrome. nih.govnih.gov While the direct inhibition of DYRK1A by this compound is not explicitly detailed, the general interest in kinase inhibitors for various diseases makes this a potential area for future research. nih.gov

Target Identification in Human Cancer Cell Lines (e.g., MCF-7, Hep-G2, Caco-2, HCT 116)

The cytotoxic and antiproliferative activities of this compound derivatives have been evaluated against a panel of human cancer cell lines, revealing varying degrees of potency and selectivity.

| Cell Line | Cancer Type | Compound Type | Observed Effect | IC50 Values (µM) |

| MCF-7 | Breast Cancer | Thiazolidin-4-one analogues | Potent cytotoxic activity | 0.37 - 18.9 |

| 5-arylidene-2-(4-acetamidophenylimino)thiazolidine-4-one | Anti-breast cancer activity | 58.33 | ||

| Isatin-based thiazolidin-4-one derivatives | Anticancer activity | 8.97 | ||

| Pyrazoline-pyrrole–4-thiazolidinone (B1220212) hybrid | Potent cytotoxicity | 5.05 | ||

| Hep-G2 | Liver Cancer | Thiazolidin-4-one analogues | Good cytotoxic action | 0.24 - 18.9 |

| Isatin-based thiazolidin-4-one derivatives | Anticancer activity | 4.97 - 27.59 | ||

| Caco-2 | Colorectal Cancer | Thymol–4-thiazolidinone hybrids | High activity | < EC100 on normal cells |

| 4-thiazolidinone-sulfanilamide hybrids | Antiproliferative activity | - | ||

| HCT 116 | Colon Cancer | Thiazolidin-4-one analogues | Cytotoxic activity | - |

| Thymol–4-thiazolidinone hybrids | High activity | < EC100 on normal cells | ||

| Pyrazoline-pyrrole–4-thiazolidinone hybrid | Potent cytotoxicity | 3.08 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC100: The concentration of a drug that gives 100% of the maximal effect.

The data indicates that these compounds exhibit a broad range of activity against different cancer types. For instance, certain thiazolidin-4-one analogues showed particularly potent activity against MCF-7 and HepG2 cell lines, with IC50 values in the sub-micromolar range. nih.gov Hybrids incorporating other chemical moieties, such as pyrazoline-pyrrole, have also demonstrated significant cytotoxicity against MCF-7 and HCT-116 cells. mdpi.com

Modulation of DNA Damage Response Pathways and Apoptosis Induction

A key mechanism underlying the anticancer effects of these compounds is the activation of the DNA damage response (DDR) pathway, which ultimately leads to apoptosis (programmed cell death).

In vitro studies have shown that hybrid derivatives of 5-aminosalicylate (B10771825) and 4-thiazolinone can modulate the expression and activity of several key players in the DDR pathway, including γ–H2AX, ATM, ATR, CHK1, and CHK2. elsevierpure.comresearchgate.net The activation of these proteins is a hallmark of the cellular response to DNA damage. sciforum.net This activation can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis. nih.gov

The induction of apoptosis by these compounds has been confirmed through various assays. For example, treatment of cancer cells with these derivatives leads to an increase in annexin-V staining and the activation of caspases, both of which are indicators of apoptosis. elsevierpure.comresearchgate.net Thymol–4-thiazolidinone hybrids have also been shown to induce apoptosis-dependent death and caspase activation in human colorectal cancer cell lines. mdpi.com

Research on Antimicrobial Activities (In Vitro)

In addition to their anticancer properties, derivatives of this compound have been explored for their potential as antimicrobial agents.

Antibacterial Activity Mechanisms: Enzyme Inhibition in Bacterial Pathogens (e.g., Adenylate Kinases)

One of the identified mechanisms for the antibacterial action of these compounds is the inhibition of essential bacterial enzymes. Molecular docking studies have been employed to investigate the inhibitory potential of 5-arylidene-2-thioxothiazolidin-4-one derivatives against bacterial adenylate kinases. mdpi.comnih.gov

Adenylate kinase (AK) is a crucial enzyme in bacterial energy metabolism, catalyzing the reversible transfer of a phosphate (B84403) group between ATP and AMP. mdpi.com By inhibiting this enzyme, the compounds can disrupt the energy balance within the bacterial cell, leading to growth inhibition or cell death.

Molecular docking simulations have shown that certain derivatives can efficiently bind to the ATP binding site of bacterial adenylate kinases, with some compounds identified as particularly effective inhibitors. mdpi.comnih.gov Notably, these studies also suggest that human adenylate kinases are poor targets for these specific derivatives, indicating a potential for selectivity that is a desirable trait for new antimicrobial agents. mdpi.comnih.gov This selectivity could minimize side effects on the host's cells.

Other research has pointed to the inhibition of different bacterial enzymes by thiazolidine (B150603) derivatives. For instance, some derivatives have been found to inhibit UDP-N-acetylenolpyruvoylglucosamine reductase (MurB), an enzyme involved in peptidoglycan synthesis, and Mycobacterium tuberculosis pantothenate synthetase. mdpi.com

Antifungal Activity Mechanisms and Spectrum

Derivatives of this compound have demonstrated notable antifungal properties. For instance, (5Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one was synthesized and evaluated for its antifungal potential, although it was found to be ineffective. cuni.cz However, other related compounds, such as 5-(arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)alkanoic acids, have been reported as potential antifungal agents. cuni.cz

Studies on various rhodanine (B49660) derivatives have shown a broad spectrum of activity against opportunistic pathogenic fungi, including various Candida species, Aspergillus fumigatus, and Trichophyton mentagrophytes. cuni.czconicet.gov.ar The mechanism of action for some of these compounds is thought to involve the inhibition of fungal enzymes crucial for survival. For example, docking studies have suggested that the antifungal activity of certain indolyl-thiazolidinone derivatives may stem from the inhibition of CYP51 (lanosterol 14α-demethylase), an enzyme essential for ergosterol (B1671047) biosynthesis in fungi. nih.gov Other research indicates that some thiazolidine derivatives may interfere with glucose transport in yeast cells, suggesting a novel mechanism of action. nih.gov

Furthermore, certain 3-substituted 2-thioxo-4-thiazolidinones have shown potent antifungal activity, in some cases exceeding that of the reference drugs bifonazole (B1667052) and ketoconazole. nih.govresearchgate.netmdpi.com The specific substitutions on the rhodanine core play a crucial role in determining the antifungal potency and spectrum. cuni.cznih.govnih.gov

Antitubercular Activity Research Against Mycobacterium tuberculosis Strains

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for new antitubercular agents. nih.govresearchgate.net Thiazolidin-4-one derivatives have emerged as a promising class of compounds in this regard. nih.govresearchgate.net

Several studies have reported the synthesis and in vitro evaluation of this compound analogues against M. tuberculosis H37Ra and M. bovis BCG strains. tandfonline.comresearchgate.net While some of these compounds exhibited marginal antitubercular activity, they showed no significant cytotoxicity against human cancer cell lines, indicating a favorable preliminary safety profile. tandfonline.comresearchgate.net The structure-activity relationship (SAR) analyses have highlighted that specific substitutions, such as halogens and heterocyclic linkers, can enhance the antimycobacterial activity. nih.govresearchgate.net

Molecular docking studies have provided insights into the potential mechanisms of action, suggesting that these compounds may target key Mtb enzymes like InhA, MmpL3, and DNA gyrase. nih.govresearchgate.net The structural flexibility of the thiazolidin-4-one scaffold allows for diverse chemical modifications, offering a valuable platform for the development of next-generation antitubercular drugs. nih.govresearchgate.net

Studies on Biofilm Formation Inhibition

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. Research has shown that derivatives of this compound can inhibit biofilm formation.

Specifically, (5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids have demonstrated the ability to inhibit biofilm formation at concentrations lower than their minimum inhibitory concentration (MIC). mdpi.com In some cases, these compounds were found to be 2- to 4-times more effective at inhibiting biofilm formation than reference drugs. researchgate.netmdpi.com However, the antibiofilm effect of some indolylmethylene-thioxothiazolidine derivatives was found to be less pronounced compared to their activity against planktonic bacteria. mdpi.com The specific chemical structure, including substituents on the indole (B1671886) ring and the thiazolidinone core, influences the antibiofilm efficacy. mdpi.commdpi.com

Research on Enzyme Inhibition and Receptor Modulation (In Vitro)

The this compound scaffold has been extensively investigated as a source of enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

Cholinesterase (Acetyl- and Butyryl-Cholinesterase) Inhibition Studies

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. tandfonline.comsysrevpharm.org Derivatives of 3-Amino-2-thioxothiazolidin-4-one have been synthesized and evaluated as inhibitors of these enzymes. tandfonline.comnih.gov

These studies have identified compounds with dual inhibitory activity, with some derivatives showing potency superior to the standard drug rivastigmine. tandfonline.comnih.gov The structure-activity relationship favors derivatives with nitrobenzylidene and 3,5-dihalogenosalicylidene scaffolds. tandfonline.comnih.gov Kinetic studies have revealed that these compounds can inhibit AChE noncompetitively and BChE through a mixed type of inhibition. tandfonline.comnih.gov Molecular docking simulations have further elucidated the binding modes of these inhibitors within the active sites of both enzymes. tandfonline.comsysrevpharm.org

| Derivative Type | Target Enzyme(s) | Key Findings |

| Nitrobenzylidene and 3,5-dihalogenosalicylidene derivatives | AChE and BChE | Dual inhibition with IC50 values from 13.15 μM; some superior to rivastigmine. tandfonline.comnih.gov |

| 5-benzylidenerhodanine-3-acetamides | AChE | The 1-benzylpiperidinyl derivative with a 4-(dimethylamino)benzylidene scaffold was most active. nih.gov |

| 3-α-carboxy ethyl/3-benzamide acetic acid rhodanine derivatives | AChE | Compounds with electron-withdrawing substituents showed better inhibition. nanobioletters.com |

Aggrecanase (ADAMTS-5, ADAMTS-4) Inhibition Research

Aggrecanases, particularly ADAMTS-4 and ADAMTS-5, are metalloproteinases involved in the degradation of aggrecan, a major component of cartilage. researchgate.netnih.gov Their inhibition is a therapeutic target for osteoarthritis. nih.gov

A series of 5-((1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives have been identified as inhibitors of ADAMTS-5. researchgate.netnih.gov One notable compound from this series demonstrated an IC50 of 1.1 µM for ADAMTS-5 and showed over 40-fold selectivity against ADAMTS-4. researchgate.netnih.govmedchemexpress.comcaymanchem.com The thioxothiazolidinone moiety is considered a key zinc-binding group in these inhibitors. nih.gov Further modifications, such as the introduction of a trifluoromethyl group on the pyrazole (B372694) ring, have been explored to optimize inhibitory activity and selectivity. nih.gov

| Compound Series | Target Enzyme | IC50 Value | Selectivity |

| 5-((1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-ones | ADAMTS-5 | 1.1 µM | >40-fold over ADAMTS-4 researchgate.netnih.govmedchemexpress.comcaymanchem.com |

| 5-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one | ADAMTS-5 | Micromolar range | Modest selectivity over ADAMTS-4 nih.gov |

Investigations of Human Carbonic Anhydrase (hCA) Inhibition

Human carbonic anhydrases (hCAs) are a family of zinc-containing enzymes involved in various physiological processes. bohrium.com Their inhibition has therapeutic applications in conditions like epilepsy and glaucoma. bohrium.comnih.gov

Novel N-substituted rhodanine derivatives, synthesized from 3-amino-2-thioxothiazolidin-4-one, have been investigated for their inhibitory effects on hCA isoenzymes I and II. bohrium.com Additionally, rhodanine-linked benzenesulfonamide (B165840) derivatives have been designed and evaluated as potent and selective inhibitors of various hCA isoforms. mdpi.com Some of these compounds have demonstrated significant inhibitory activity, highlighting the potential of the this compound scaffold in developing novel hCA inhibitors. bohrium.commdpi.com

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonistic Activity Research

Research into 4-thiazolidinone derivatives has highlighted their potential as modulators of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism. tandfonline.com In silico studies have been instrumental in identifying promising candidates. For instance, a series of 2-thioxothiazolidin-4-one derivatives were designed and evaluated for their potential as PPARγ regulators. worldscientific.com Through molecular docking, compounds with high binding affinities to the PPARγ receptor were identified, with some showing docking scores superior to the standard drug, pioglitazone. worldscientific.com

Specifically, compounds designated as T11, T24, and T25 exhibited notable docking scores of –7.953 kcal/mol, –7.973 kcal/mol, and –8.212 kcal/mol, respectively, compared to pioglitazone's score of –7.367 kcal/mol. worldscientific.com Further computational analysis, including Molecular Dynamics (MD) simulations, suggested that these compounds could form stable complexes with the PPARγ receptor, indicating their potential as effective agonists. tandfonline.comworldscientific.com The engagement of PPARγ is considered a promising therapeutic strategy, as its activation can improve peripheral glucose utilization and regulate the expression of genes involved in managing oxidative stress and inflammation. worldscientific.commdpi.com

In vitro studies have further substantiated the role of PPARγ in the biological activity of 4-thiazolidinone derivatives. mdpi.com For example, research on certain 4-thiazolidinone-based compounds demonstrated their ability to decrease the metabolic activity in various human cell lines. mdpi.com The involvement of PPARγ in the cytotoxic and pro-apoptotic actions of novel 4-thiazolidinone derivatives has been investigated in human squamous carcinoma cells. nih.gov These studies suggest that the anticancer properties of these compounds may be mediated through the PPARγ pathway. nih.gov

Table 1: In Silico PPARγ Agonistic Activity of 2-Thioxothiazolidin-4-one Derivatives

| Compound | Docking Score (kcal/mol) |

| T11 | -7.953 |

| T24 | -7.973 |

| T25 | -8.212 |

| Pioglitazone (Standard) | -7.367 |

Data sourced from in silico docking studies against the PPAR-γ receptor (PDB ID: 2ZNO). worldscientific.com

Investigations of Other Biological Activities (Mechanistic Aspects, In Vitro)

Anti-inflammatory Mechanism Research

Derivatives of the this compound scaffold have been investigated for their anti-inflammatory properties through various in vitro models. A key mechanism of action appears to be the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and 15-lipoxygenase (15-LOX). nih.gov

One study synthesized a series of pyrazolyl thiazolones and evaluated their ability to inhibit COX-1, COX-2, and 15-LOX. nih.gov Several of these compounds demonstrated potent and selective inhibition of COX-2, with IC50 values comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov For instance, the most active compounds displayed COX-2 inhibitory IC50 values ranging from 0.09 to 0.14 µM. nih.gov These compounds also exhibited significant inhibition of 15-LOX, with IC50 values between 1.96 and 3.52 µM. nih.gov

Furthermore, the anti-inflammatory effects of these compounds were explored by examining their impact on macrophage activity. The most potent compounds were found to be more effective than diclofenac (B195802) at suppressing the differentiation of monocytes into macrophages and inhibiting the production of inflammatory cytokines by activated macrophages. nih.gov An intriguing finding was the ability of these compounds to induce apoptosis in macrophages, suggesting a novel mechanism for resolving inflammation. nih.gov

Table 2: In Vitro Anti-inflammatory Activity of Pyrazolyl Thiazolone Derivatives

| Compound | COX-2 Inhibition IC50 (µM) | 15-LOX Inhibition IC50 (µM) |

| Most Active Compounds | 0.09 - 0.14 | 1.96 - 3.52 |

| Celecoxib (Reference) | Comparable to test compounds | Not Reported |

Data represents the range of inhibitory concentrations for the most active synthesized compounds. nih.gov

Antidiabetic Mechanism Research

The antidiabetic potential of this compound derivatives is primarily linked to their ability to inhibit key enzymes involved in carbohydrate digestion, namely α-amylase and α-glucosidase. researchgate.net By inhibiting these enzymes, the breakdown of complex carbohydrates into simple sugars is slowed, leading to a reduction in postprandial hyperglycemia.

In vitro studies have demonstrated that a series of thioxothiazolidine derivatives can act as highly potent and selective inhibitors of α-amylase. researchgate.net One particular compound, 5r, exhibited remarkable inhibitory potential against α-amylase with an IC50 value of 0.71 ± 0.01 μM, significantly outperforming the standard drug acarbose. researchgate.net Interestingly, these compounds were found to be inactive against α-glucosidase, highlighting their selectivity. researchgate.net Kinetic analysis through Lineweaver-Burk plots indicated that compound 5r inhibits α-amylase through a mixed type of inhibition mechanism. researchgate.net

Furthermore, research on other thiazolidinone derivatives has shown their potential to inhibit α-glucosidase. For instance, compound 1 (3-amino-2-thioxothiazolidin-4-one) showed a maximum inhibition of 65.1% against α-glucosidase in an in vitro assay. researcherslinks.com The thiazolidinedione ring structure is believed to interact strongly with the binding sites of these enzymes, contributing to their inhibitory activity. nih.gov

Table 3: In Vitro Enzyme Inhibition for Antidiabetic Activity

| Compound | Target Enzyme | Inhibition |

| 5r | α-amylase | IC50 = 0.71 ± 0.01 µM |

| 1 (3-amino-2-thioxothiazolidin-4-one) | α-glucosidase | 65.1% |

Data is based on in vitro enzyme inhibition assays. researchgate.netresearcherslinks.com

Antioxidant Activity Research

The antioxidant properties of this compound derivatives have been explored through various in vitro assays, primarily focusing on their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method is a commonly used technique to evaluate this activity. mdpi.compharmj.org.ua

Studies on a series of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs revealed potent antioxidant effects. nih.gov Two analogs, in particular, demonstrated strong radical scavenging activities and were effective in reducing reactive oxygen species (ROS) and reactive nitrogen species (RNS) in B16F10 cells. nih.gov Another study on thienopyrimidine-rhodanine hybrids identified two compounds, 5c and 5j , with excellent antioxidant activity, exhibiting IC50 values of 17.64 ± 0.06 µg/mL and 17.54 ± 0.23 µg/mL, respectively, in the DPPH assay, which were comparable to the standard, ascorbic acid (IC50 = 17.45 ± 0.03 µg/mL). researchgate.net

The mechanism of antioxidant action is often attributed to the hydrogen-donating ability of the compounds. mdpi.com Molecular modeling studies have suggested that interactions with enzymes like human peroxiredoxin 5, which plays a role in combating oxidative stress, may be involved. mdpi.com The presence of specific substituents on the thiazolidinone core can significantly influence the antioxidant capacity. mdpi.comresearchgate.net

Table 4: In Vitro Antioxidant Activity of 2-Thioxothiazolidin-4-one Derivatives (DPPH Assay)

| Compound | IC50 (µg/mL) |

| 5c | 17.64 ± 0.06 |

| 5j | 17.54 ± 0.23 |

| Ascorbic Acid (Standard) | 17.45 ± 0.03 |

Data represents the concentration required for 50% scavenging of DPPH radicals. researchgate.net

Anti-HIV Mechanism Research

The anti-HIV activity of this compound derivatives has been investigated, with a focus on their ability to inhibit viral entry into host cells. nih.gov A key target in this process is the HIV-1 envelope glycoprotein (B1211001) gp41, which mediates the fusion of the viral and cellular membranes. nih.gov

Research has focused on designing small molecules that can bind to a deep hydrophobic pocket on the gp41 N-terminal heptad repeat (NHR)-trimer, thereby preventing the formation of the six-helix bundle core structure required for membrane fusion. nih.gov A series of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans were synthesized and evaluated for their anti-HIV-1 activity. nih.gov

Several of these compounds exhibited potent inhibitory activity against the replication of HIV-1 strains at nanomolar concentrations. nih.govplos.org For instance, compounds 11a , 11b , and 11d were found to be more than 20-fold more potent than the parent compounds from which they were derived. nih.gov The structural modifications, such as the addition of hydrophobic substituents, were found to have a moderate effect on the anti-HIV-1 activity. nih.gov These findings suggest that 2-thioxothiazolidin-4-one derivatives can serve as promising leads for the development of novel HIV fusion inhibitors. nih.gov

Table 5: In Vitro Anti-HIV Activity of 2-Thioxothiazolidin-4-one Derivatives

| Compound | Virus Strain | Inhibitory Activity |

| 11a | HIV-1 IIIB & 94UG103 | <100 nM |

| 11b | HIV-1 IIIB & 94UG103 | <100 nM |

| 11d | HIV-1 IIIB & 94UG103 | <100 nM |

Data reflects the concentration range for potent inhibition of HIV-1 replication. nih.gov

Antiparasitic Mechanism Research

The antiparasitic potential of 2-thioxothiazolidin-4-one derivatives has been evaluated in vitro against various protozoan parasites. Research has shown that certain 2-acylamino-5-nitro-1,3-thiazole derivatives are highly effective against Giardia intestinalis and Trichomonas vaginalis. nih.gov

In one study, a series of these compounds were synthesized and tested, revealing that derivatives such as acetamide (B32628) (9 ), valeroylamide (10 ), benzamide (B126) (12 ), methylcarbamate (13 ), and ethyloxamate (14 ) exhibited nanomolar inhibition against these parasites. nih.gov Notably, compound 13 was found to be 536 times more active than metronidazole (B1676534) and 121-fold more effective than nitazoxanide (B1678950) against G. intestinalis, with an IC50 of 10 nM. nih.gov Similarly, compound 14 was 29 times more active than metronidazole against T. vaginalis. nih.gov

The mechanism of action is likely related to the nitro group present in these compounds, a feature common to many antiparasitic drugs. While these compounds showed significant activity against Giardia and Trichomonas, they were found to have only moderate activity against Leishmania amazonensis and were inactive against Trypanosoma cruzi in the same study. nih.gov

Table 6: In Vitro Antiparasitic Activity of 2-Acylamino-5-nitro-1,3-thiazole Derivatives

| Compound | Parasite | IC50 (nM) |

| 13 | Giardia intestinalis | 10 |

| 14 | Trichomonas vaginalis | Not explicitly stated in nM, but highly potent |

| Metronidazole (Reference) | Giardia intestinalis | >5360 |

| Nitazoxanide (Reference) | Giardia intestinalis | 1210 |

Data highlights the high potency of the synthesized compounds compared to standard drugs. nih.gov

Q & A

Q. Which strategies achieve stereoselective synthesis of 5-benzylidene derivatives?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during aldol condensation. Asymmetric catalysis with proline-derived organocatalysts can induce enantioselectivity. Monitor diastereomer ratios via chiral HPLC and assign configurations using circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.